molecular formula C9H17NO2 B602477 Gabapentin-d4 CAS No. 1185039-20-6

Gabapentin-d4

Cat. No. B602477
Key on ui cas rn: 1185039-20-6
M. Wt: 175.26 g/mol
InChI Key: UGJMXCAKCUNAIE-KXGHAPEVSA-N
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Patent
US04894476

Procedure details

A slurry of 179 Kg of 1-(aminomethyl)-cyclohexaneacetic acid monohydrate and 1266 Kg of anhydrous methanol is heated to 60° C. to give a complete solution. The solution is diluted with 1266 Kg of anhydrous 2-propanol and the solution is cooled to 20° C. to 25° C. for two hours and then is cooled to -8° C. to -10° C. for twenty hours. The resulting slurry is centrifuged and the precipitate is dried in vacuo at 35° C. for forty-eight hours to yield 145 Kg of white, crystalline 1-(aminomethyl)-cyclohexaneacetic acid.
Name
1-(aminomethyl)-cyclohexaneacetic acid monohydrate
Quantity
179 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][CH2:3][C:4]1([CH2:10][C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.CO>CC(O)C>[NH2:2][CH2:3][C:4]1([CH2:10][C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
1-(aminomethyl)-cyclohexaneacetic acid monohydrate
Quantity
179 kg
Type
reactant
Smiles
O.NCC1(CCCCC1)CC(=O)O
Name
Quantity
1266 kg
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1266 kg
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a complete solution
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to 20° C. to 25° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to -8° C. to -10° C. for twenty hours
CUSTOM
Type
CUSTOM
Details
the precipitate is dried in vacuo at 35° C. for forty-eight hours

Outcomes

Product
Name
Type
product
Smiles
NCC1(CCCCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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